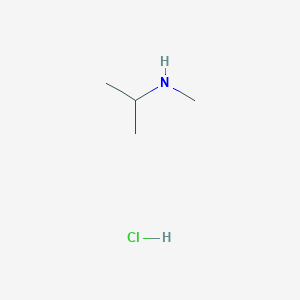

N-methylpropan-2-amine hydrochloride

Description

Fundamental Significance of Alkylamine Hydrochlorides in Organic Chemistry

Alkylamines are a class of organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl groups. byjus.comfiveable.me These compounds, and their hydrochloride salts, are of paramount importance in organic chemistry. They serve as critical intermediates, catalysts, and building blocks for a vast array of products across numerous industries, including pharmaceuticals, agrochemicals, dyes, and water treatment chemicals. byjus.comalkylamines.com

The chemical behavior of alkylamines is dominated by the lone pair of electrons on the nitrogen atom, which makes them basic and nucleophilic. fiveable.me The attachment of alkyl groups, which are electron-donating, increases the electron density on the nitrogen, generally making alkylamines more basic than ammonia. fiveable.me This basicity allows them to readily react with acids like hydrochloric acid (HCl) to form stable salts, such as N-methylpropan-2-amine hydrochloride. learncbse.in The formation of these hydrochloride salts is a common and highly effective strategy for several reasons:

Improved Handling: Many low-molecular-weight amines are volatile, air-sensitive liquids with unpleasant odors. alkylamines.com Converting them to their hydrochloride salts renders them as stable, odorless, non-volatile solids, which are easier to store, handle, and weigh accurately.

Reagent in Synthesis: Amine hydrochlorides are widely used as amination reagents. rsc.org Traditionally, their use in reactions often resulted in the liberation of HCl as a waste product. rsc.org However, modern synthetic chemistry has explored more efficient uses. For instance, recent research has demonstrated the use of amine hydrochloride salts as bifunctional reagents. In one such development, a copper-catalyzed aminochlorination of maleimides utilizes the entire amine hydrochloride molecule, avoiding the generation of HCl waste and showcasing a more atom-economical approach. rsc.org

Catalysis and pH Control: The basic nature of amines makes them useful as bases and catalysts in various organic reactions. fiveable.me Their salts can be used to control the pH of a reaction medium.

The this compound Core Structure: A Platform for Diverse Chemical Investigation

The core structure of this compound consists of a central nitrogen atom bonded to a methyl group, an isopropyl group, and two hydrogen atoms, carrying a positive charge that is balanced by a chloride anion. guidechem.com This secondary amine structure is significant because the nature of the alkyl substituents—specifically the combination of a small methyl group and a bulkier isopropyl group—imparts specific steric and electronic properties that can influence the regioselectivity and stereoselectivity of its reactions.

This relatively simple molecule serves as a fundamental platform or scaffold for chemical investigation. Chemists can systematically modify this core to synthesize a diverse range of derivatives. By substituting or altering the alkyl groups or introducing functional groups onto them, researchers can create libraries of new compounds with tailored properties. This approach is fundamental to fields like medicinal chemistry, where such modifications are used to explore structure-activity relationships (SAR). The versatility of this structural motif is evident in the variety of related amine hydrochlorides synthesized for research purposes, where the core amine structure is elaborated with different substituents like phenyl, fluoro, and chloro groups. biosynth.comguidechem.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 54565-61-6 | guidechem.com |

| Molecular Formula | C₄H₁₂ClN | guidechem.com |

| Molecular Weight | 109.60 g/mol | guidechem.com |

| Canonical SMILES | CC(C)[NH2+]C.[Cl-] | guidechem.com |

| InChIKey | GJFBKLLFRJJEQX-UHFFFAOYSA-N | guidechem.com |

Research Trajectories and Academic Relevance

The academic and research relevance of this compound stems primarily from its utility as a building block and a model compound. Current research trajectories involving this and related alkylamine hydrochlorides are focused on several key areas.

One major trajectory is its use as a precursor in the synthesis of more complex target molecules. The secondary amine functionality is a key pharmacophore in many biologically active compounds, and simple amines like N-methylpropan-2-amine serve as starting points for the elaboration of these complex structures. The synthesis of a wide variety of substituted amine hydrochlorides highlights their importance as intermediates in discovery chemistry. biosynth.comguidechem.commolbase.com

Another area of research involves the application of the broader class of alkylamine hydrochlorides in materials science and industrial processes. For example, specific alkyl amine hydrochlorides are registered for use as antimicrobial agents. epa.gov They can be incorporated as preservatives in products like paints, coatings, and liquid floor waxes to inhibit the growth of bacteria, demonstrating a practical application derived from chemical research. epa.gov

Furthermore, the compound is relevant in the ongoing development of novel synthetic methodologies. As chemists strive for more efficient, sustainable, and atom-economical reactions, simple and readily available reagents like this compound are ideal substrates for testing new catalytic systems and reaction conditions. byjus.com The use of amine hydrochlorides as bifunctional reagents is a prime example of this innovative research direction. rsc.org The academic relevance of this compound is therefore not just in its direct applications, but in its role as a tool for advancing the fundamental principles of organic synthesis and chemical reactivity.

| Compound Name | Molecular Formula | Source |

|---|---|---|

| 1-(4-chlorophenyl)-2-methylpropan-1-amine hydrochloride | C₁₀H₁₅Cl₂N | guidechem.com |

| 1-(2-Fluorophenyl)-N-methylpropan-2-amine hydrochloride | C₁₀H₁₅ClFN | biosynth.com |

| N-Benzyl-2-methylpropan-1-amine hydrochloride | C₁₁H₁₈ClN | alfa-chemistry.com |

| 1,1,1-trifluoro-2-methylpropan-2-amine;hydrochloride | C₄H₉ClF₃N | guidechem.com |

| N,N,2-trimethylpropan-2-amine;hydrochloride | C₆H₁₆ClN | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H12ClN |

|---|---|

Molecular Weight |

109.60 g/mol |

IUPAC Name |

N-methylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C4H11N.ClH/c1-4(2)5-3;/h4-5H,1-3H3;1H |

InChI Key |

GJFBKLLFRJJEQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Methylpropan 2 Amine Hydrochloride and Its Congeners

Direct Synthesis of N-methylpropan-2-amine Hydrochloride

The direct synthesis of this compound typically involves the formation of the free base, N-methylpropan-2-amine, followed by its conversion to the hydrochloride salt. A notable method for the synthesis of the free base is through a Mannich-type reaction involving isopropylamine (B41738) and formaldehyde (B43269). This reaction proceeds via the formation of a 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine intermediate. erowid.orggoogle.com

The initial step involves the reaction of anhydrous isopropylamine with an aqueous solution of formaldehyde. This reaction is typically conducted under cooled conditions, for instance, using an external ice bath, to manage the exothermic nature of the reaction. The product of this step is an oily layer of 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine, which can be separated and dried. erowid.org

The subsequent step involves the decomposition of the triazine intermediate to yield N-methylpropan-2-amine. This is achieved by treating the triazine with a strong acid, such as concentrated hydrochloric acid, in the presence of a reducing agent like zinc dust in water, at low temperatures (e.g., -5°C). erowid.orgdesigner-drug.com The resulting N-methylpropan-2-amine is then liberated by the addition of a strong base, such as a hot 40% sodium hydroxide (B78521) solution, and can be isolated by distillation. erowid.org The final step to obtain the hydrochloride salt is the reaction of the purified amine with hydrochloric acid. youtube.com

Optimization of Reaction Parameters and Conditions for Hydrochloric Acid Salt Formation

The formation of this compound from the free base is a straightforward acid-base reaction. However, the optimization of reaction parameters is crucial for maximizing yield and purity.

Key parameters for optimization include:

Stoichiometry of Hydrochloric Acid: The molar ratio of hydrochloric acid to the amine is critical. A slight excess of HCl is often used to ensure complete protonation of the amine. However, a large excess should be avoided as it can complicate purification.

Solvent System: The choice of solvent is important for both the reaction and the subsequent crystallization of the salt. Anhydrous solvents such as ethanol, isopropanol (B130326), or diethyl ether are commonly employed to prevent the introduction of water, which can affect the solubility of the salt and potentially lead to the formation of hydrates. researchgate.netsciencemadness.org For instance, dissolving the free amine in a solvent like isopropanol and then adding a solution of HCl in the same or a miscible solvent can facilitate the precipitation of the hydrochloride salt. sciencemadness.org

Temperature Control: The salt formation is an exothermic reaction. Controlling the temperature, often by cooling the reaction mixture, is important to manage the reaction rate and to promote the formation of well-defined crystals upon precipitation.

pH Monitoring: Careful monitoring of the pH during the addition of hydrochloric acid ensures that the reaction goes to completion without making the solution overly acidic. A neutral pH is typically targeted for the final solution before crystallization. sciencemadness.org

Method of HCl Addition: Gaseous hydrogen chloride can be bubbled through a solution of the amine, or a solution of HCl in an organic solvent can be added dropwise. The latter method often provides better control over the reaction. google.com

Control of Purity and Yield in Laboratory-Scale Preparations

Controlling purity and yield in the laboratory-scale synthesis of this compound involves careful execution of the synthesis and purification steps.

Purity Control:

Purification of the Free Base: The purity of the final salt is highly dependent on the purity of the starting N-methylpropan-2-amine. Fractional distillation of the free base is an effective method to remove impurities such as unreacted isopropylamine and by-products like N,N-dimethylisopropylamine. erowid.org

Recrystallization of the Hydrochloride Salt: This is a standard and effective technique for purifying the final product. The choice of solvent is crucial; a solvent in which the salt is soluble at elevated temperatures but poorly soluble at lower temperatures is ideal. Isopropanol is often a preferred solvent for recrystallizing amine hydrochlorides. researchgate.net The process involves dissolving the crude salt in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Washing: The crystallized salt can be washed with a cold, non-polar organic solvent, such as diethyl ether or ethyl acetate, to remove any soluble impurities adhering to the crystal surface. researchgate.net

Use of Anhydrous Conditions: Preventing the ingress of moisture during the salt formation and purification steps is important, as water can interfere with crystallization and the physical properties of the salt. sciencemadness.org

Yield Optimization:

Reaction Completion: Ensuring the initial formation of the triazine and its subsequent decomposition go to completion is key. This can be influenced by reaction time, temperature, and the stoichiometry of the reactants.

Efficient Extraction and Isolation: During the workup, efficient separation of the free amine from the aqueous layer after basification is important. Multiple extractions with a suitable organic solvent will maximize the recovery of the amine.

Minimizing Losses During Purification: Losses can occur during transfers, filtration, and recrystallization. Careful handling and optimization of the recrystallization solvent volume can help to minimize these losses.

Derivatization Strategies from N-methylpropan-2-amine Precursors

N-methylpropan-2-amine serves as a versatile precursor for the synthesis of a variety of derivatives through reactions involving the amine nitrogen and the alkyl substituents.

Functionalization at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of N-methylpropan-2-amine makes it a good nucleophile, allowing for a range of functionalization reactions.

Acylation: N-methylpropan-2-amine readily reacts with acylating agents such as acid chlorides or anhydrides to form N-acyl-N-methylpropan-2-amines (amides). cymitquimica.combyjus.com This reaction, often carried out in the presence of a base to neutralize the liberated acid, is a common strategy for introducing a carbonyl group adjacent to the nitrogen. The resulting amides are important intermediates in organic synthesis.

Benzoylation: A specific example of acylation is the reaction with benzoyl chloride to form N-benzoyl-N-methylpropan-2-amine. byjus.com

Reaction with Isocyanates and Isothiocyanates: N-methylpropan-2-amine can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These reactions are useful for building more complex molecular scaffolds.

A summary of functionalization reactions at the amine nitrogen is presented in the table below.

| Reaction Type | Reagent | Product Class |

| Acylation | Acid Chloride/Anhydride | N-acyl-N-methylpropan-2-amine (Amide) |

| Benzoylation | Benzoyl Chloride | N-benzoyl-N-methylpropan-2-amine |

| Reaction with Isocyanate | R-N=C=O | Substituted Urea |

| Reaction with Isothiocyanate | R-N=C=S | Substituted Thiourea |

Alkyl Chain Modifications and Substituent Introduction

Modification of the alkyl chains of N-methylpropan-2-amine or the introduction of new substituents on the nitrogen atom are key strategies for creating a diverse range of congeners.

N-Alkylation: As a secondary amine, N-methylpropan-2-amine can be further alkylated by reacting it with alkyl halides. cymitquimica.com This reaction proceeds via an SN2 mechanism. However, controlling the degree of alkylation can be challenging, as the resulting tertiary amine can also react with the alkyl halide to form a quaternary ammonium (B1175870) salt. libretexts.org To achieve selective mono-alkylation, specific conditions and reagents may be required. For instance, using dimethyl carbonate as an alkylating agent over certain catalysts can provide a more environmentally benign route to N-methylation. nih.gov

Reductive Amination: A more controlled method for introducing alkyl groups is through reductive amination. For example, reacting N-methylpropan-2-amine with an aldehyde or ketone will form an iminium ion, which can then be reduced to a tertiary amine. This method avoids the issue of over-alkylation. libretexts.org

Synthesis of Congeners: Instead of modifying the existing alkyl chains, new congeners can be synthesized by starting with different primary amines or by using different alkylating agents in the initial synthesis. For example, using ethylamine (B1201723) instead of methylamine (B109427) in a reductive amination with acetone (B3395972) would yield N-ethylpropan-2-amine.

Formation of Complex Molecular Structures Incorporating the N-methylpropan-2-amine Moiety

The N-methylpropan-2-amine moiety is a valuable building block for the synthesis of more complex, often heterocyclic, structures.

Synthesis of Triazines: As mentioned in the direct synthesis, N-methylpropan-2-amine can be formed from a 1,3,5-triazine (B166579) derivative. Conversely, N-methylpropan-2-amine can be used as a starting material to synthesize various substituted triazines. These reactions often involve condensation with other molecules. For example, the reaction of amines with formaldehyde can lead to the formation of hexahydro-1,3,5-triazines in what is known as a bis-Mannich reaction. nih.gov Substituted 1,3,5-triazines can also be synthesized from amines and other reagents like cyanoguanidine and aldehydes. researchgate.net

Synthesis of other Heterocycles: The nucleophilic nature of the amine allows it to be incorporated into a variety of heterocyclic rings through condensation and cyclization reactions. For example, it can be used in the synthesis of various nitrogen-containing heterocycles which are important in medicinal chemistry. frontiersin.orgresearchgate.net

Precursor to Stable Carbenes: N-methylpropan-2-amine can be a precursor in the synthesis of cyclic (alkyl)(amino) carbenes (CAACs), which are a class of stable singlet carbenes. These molecules are valuable as ligands in organometallic chemistry and catalysis. The synthesis can involve the reaction of an imine derived from 2-methylpropanal (a precursor related to the isopropyl group) with an amine, followed by cyclization. wikipedia.org

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry prioritizes the development of processes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. These principles include the use of catalytic rather than stoichiometric reagents, maximizing atom economy, using safer solvents and reagents, and designing energy-efficient processes. For the synthesis of N-methylpropan-2-amine and its congeners, reductive amination stands out as a highly versatile and widely adopted method that aligns with these green objectives. google.commasterorganicchemistry.com

Reductive amination involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the target amine. wikipedia.org For N-methylpropan-2-amine, this typically involves the reaction of acetone with methylamine. google.com This one-pot reaction avoids the use of hazardous alkylating agents and minimizes waste, making it an inherently greener alternative to older methods. researchgate.net

Catalytic Reductive Amination: A Greener Pathway

A significant advancement in reductive amination is the use of heterogeneous catalysts with molecular hydrogen as the reducing agent. researchgate.netrsc.org This approach is highly atom-economical, producing only water as a byproduct. The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, further enhancing the sustainability of the process.

Several catalytic systems have been developed for the reductive amination of ketones and aldehydes. researchgate.netnih.gov For the synthesis of N-methylpropan-2-amine from acetone and methylamine, various metal-based catalysts have shown high efficacy.

Table 1: Catalytic Hydrogenation Conditions for N-methylpropan-2-amine Synthesis

| Catalyst | Starting Materials | Temperature | Pressure | Key Findings | Reference |

|---|---|---|---|---|---|

| Raney Nickel (Mo-doped) | Acetone, Monomethylamine | 40-50 °C | 0.5-1 MPa | The use of a high-activity catalyst allows for milder reaction conditions, reducing equipment costs and improving safety. google.com | google.com |

| Zirconium dioxide with Palladium and Platinum | Acetone, Monomethylamine, Hydrogen | Not specified (High temp/pressure) | Not specified (High temp/pressure) | A continuous process suitable for large-scale production with a total recovery of 87%. google.com | google.com |

| Copper-based heterogeneous catalysts | Ketones, Amines | Not specified | Not specified | Achieves high conversion and selectivity (up to 95%) in a one-pot, one-step reaction without additives, producing no waste. researchgate.net | researchgate.net |

| Carbon-supported Raney Nickel (Raney Ni/C) | Acetone, Hydrogen | 120 °C | Not specified | Achieved 99.9% conversion of acetone with very low byproduct formation, demonstrating high activity and selectivity. nih.gov | nih.gov |

| Ruthenium nanoparticles on activated charcoal and nano-zinc oxide (n-Ru/AC/n-ZnO) | Acetone, Hydrogen | 100 °C | 0.1 MPa | Demonstrated high selectivity (98.7%) and conversion (96.0%) under exceptionally mild, green synthesis conditions in a gas-phase process. researchgate.net | researchgate.net |

These catalytic systems represent a significant step forward in the sustainable production of secondary amines. The ability to perform these reactions under milder conditions and with recyclable catalysts reduces the environmental footprint and operational costs. google.comresearchgate.net

Biocatalysis: The Next Frontier in Amine Synthesis

Biocatalysis has emerged as a powerful tool in modern chemistry, offering highly selective and environmentally friendly alternatives to traditional chemical methods. nih.gov Enzymes such as transaminases and imine reductases (IREDs) are capable of catalyzing the synthesis of chiral amines with exceptional stereocontrol under mild, aqueous conditions. nih.govnih.gov

While specific biocatalytic routes for N-methylpropan-2-amine are still under development, research on its congeners demonstrates the immense potential of this approach. For instance, ω-transaminases have been successfully used for the amination of ketones. nih.gov A notable example is the synthesis of (+)-neomenthylamine from (–)-menthone, which achieved a 4.7 mM product yield in 24 hours under mild aqueous conditions. nih.gov This highlights the potential for developing biocatalysts for structurally similar targets.

Imine reductases are another class of enzymes that show great promise for the synthesis of secondary amines. nih.gov They can catalyze the reductive amination of a wide range of ketones and amines, including the challenging coupling of ketones with secondary amines. nih.gov The development of robust IREDs could pave the way for highly efficient and selective enzymatic routes to N-methylpropan-2-amine and its derivatives.

Table 2: Biocatalytic Approaches to Amine Synthesis

| Enzyme Class | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| ω-Transaminase | Asymmetric amination | Ketones (e.g., (–)-menthone) and an amino donor | Green approach using inexpensive starting materials and mild reaction conditions; high stereoselectivity. nih.gov | nih.gov |

| Imine Reductase (IRED) | Reductive amination | Ketones (e.g., cyclohexanone) and amines (primary or secondary) | Enables synthesis of a broad range of secondary amines, including those from secondary amine substrates; can perform dynamic kinetic resolutions. nih.gov | nih.gov |

The progression towards biocatalytic methods represents a paradigm shift in amine synthesis, moving towards processes that are not only greener but also capable of producing complex, high-value molecules with unparalleled precision.

Advanced Structural Characterization and Spectroscopic Analysis

Solid-State Structural Elucidation via X-ray Diffraction

The solid-state structure of amine hydrochlorides is significantly influenced by the interplay of hydrogen bonding, electrostatic interactions, and van der Waals forces. In the case of N-methylpropan-2-amine hydrochloride, the N-H group of the secondary ammonium (B1175870) cation acts as a hydrogen bond donor, while the chloride anion is a hydrogen bond acceptor. These interactions are primary determinants in the formation of the crystal lattice.

The predominant intermolecular interaction in the crystal structure of this compound is expected to be the N-H···Cl hydrogen bond. researchgate.net These bonds would link the cations and anions into extended networks. The strength and geometry of these hydrogen bonds can be characterized by the N···Cl distance and the N-H···Cl angle.

A powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice is Hirshfeld surface analysis. nih.govresearchgate.netscience.gov This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact.

For a compound like this compound, a Hirshfeld surface analysis would likely reveal the following key interactions:

H···Cl/Cl···H contacts: These would represent the primary hydrogen bonding interactions and would appear as distinct red regions on the dnorm map.

H···H contacts: Due to the presence of methyl and isopropyl groups, a significant portion of the surface would be involved in van der Waals interactions between hydrogen atoms on adjacent cations.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. For a similar secondary ammonium chloride, N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride, the Hirshfeld analysis showed that H···H, C···H/H···C, and H···Cl/Cl···H contacts contributed 70.4%, 20.0%, and 8.3%, respectively, to the total surface area. researchgate.net A similar distribution, with a prominent role for H···Cl contacts, would be anticipated for this compound.

| Interaction Type | Expected Percentage Contribution | Description |

|---|---|---|

| H···H | ~50-70% | Van der Waals interactions between hydrogen atoms on neighboring cations. |

| H···Cl/Cl···H | ~20-40% | Represents the primary N-H···Cl hydrogen bonds. |

| C···H/H···C | ~5-15% | Weaker contacts contributing to the overall packing efficiency. |

In the crystalline state, the N-methylpropan-2-ammonium cation will adopt a specific conformation that is a balance between minimizing intramolecular steric strain and optimizing intermolecular interactions within the crystal lattice. The C-N-C bond angle will be close to the tetrahedral angle of 109.5°, and the isopropyl and methyl groups will arrange themselves to reduce steric clashes. The conformation around the N-C(isopropyl) bond is of particular interest. It is expected that the molecule will adopt a staggered conformation to minimize torsional strain. The specific solid-state conformation would be definitively determined by single-crystal X-ray diffraction.

Solution-State Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are invaluable for confirming the structure of this compound in solution.

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like D₂O would be expected to show three distinct signals:

A doublet for the six equivalent methyl protons of the isopropyl group.

A septet for the single methine proton of the isopropyl group, due to coupling with the six adjacent methyl protons.

A singlet for the three protons of the N-methyl group. The signal for the N-H proton may be broadened or exchange with the solvent, making it less distinct.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would be expected to show three signals corresponding to the three non-equivalent carbon environments:

A signal for the two equivalent methyl carbons of the isopropyl group.

A signal for the methine carbon of the isopropyl group.

A signal for the N-methyl carbon.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the isopropyl methyl and methine protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would allow for the unambiguous assignment of the proton and carbon signals by showing direct and long-range correlations, respectively.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | (CH₃)₂CH | ~1.3 | Doublet | 6H |

| ¹H | (CH₃)₂CH | ~3.2 | Septet | 1H |

| ¹H | N-CH₃ | ~2.7 | Singlet | 3H |

| ¹³C | (CH₃)₂CH | ~18-22 | ||

| ¹³C | (CH₃)₂CH | ~50-55 | ||

| ¹³C | N-CH₃ | ~30-35 |

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule. For a secondary amine salt, the most characteristic feature in the IR spectrum is the N-H stretching vibration. spectroscopyonline.com

FTIR Spectroscopy:

N-H Stretching: A broad and strong absorption band is expected in the region of 3000-2700 cm⁻¹. This broadness is a result of extensive hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and isopropyl groups will appear in the 3000-2850 cm⁻¹ region, often superimposed on the broad N-H stretch.

N-H Bending: An absorption band for the N-H bending vibration is expected around 1600-1550 cm⁻¹.

C-H Bending: Bending vibrations for the methyl and isopropyl groups will be observed in the 1470-1365 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations would be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-H stretching and bending modes are typically strong in the Raman spectrum. The symmetric C-N-C stretching vibration may also be more prominent in the Raman spectrum compared to the FTIR spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3000-2700 (broad, strong) | FTIR |

| C-H Stretch (aliphatic) | 3000-2850 | FTIR, Raman |

| N-H Bend | 1600-1550 | FTIR |

| C-H Bend | 1470-1365 | FTIR, Raman |

| C-N Stretch | 1250-1020 | FTIR, Raman |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular mass and elucidating the structural features of this compound. The hydrochloride salt itself is generally not volatile enough for direct analysis by electron ionization (EI) mass spectrometry. Therefore, the analysis is typically performed on the free base, N-methylpropan-2-amine, which has a molecular formula of C₄H₁₁N and a molecular weight of approximately 73.14 g/mol . nist.govnih.govsigmaaldrich.com The molecular formula for this compound is C₄H₁₂ClN, with a molecular weight of about 109.60 g/mol . guidechem.com

Upon introduction into the mass spectrometer, the N-methylpropan-2-amine molecule is ionized, most commonly through the removal of an electron, to generate a positively charged molecular ion ([M]⁺•). The exact mass of this molecular ion can be measured with high-resolution mass spectrometry, providing a highly accurate determination of the elemental composition.

The fragmentation of the molecular ion provides valuable information about the compound's structure. The fragmentation patterns of aliphatic amines are well-characterized and typically involve the cleavage of bonds adjacent to the nitrogen atom (α-cleavage), as this leads to the formation of a resonance-stabilized iminium cation.

In the case of N-methylpropan-2-amine, the molecular ion ([C₄H₁₁N]⁺•) has a theoretical exact mass that can be calculated for precise identification. The subsequent fragmentation pathways are predictable based on the stability of the resulting fragment ions.

A primary and highly characteristic fragmentation pathway for secondary amines like N-methylpropan-2-amine is the loss of a hydrogen atom from the nitrogen or an adjacent carbon, leading to the formation of an [M-1]⁺ ion. Another significant fragmentation involves the cleavage of a C-C bond alpha to the nitrogen atom. For N-methylpropan-2-amine, this would involve the loss of a methyl radical (•CH₃) from the isopropyl group. This fragmentation is analogous to that seen in similar aliphatic amines, such as propan-2-amine, where the loss of a methyl group results in a highly abundant ion. docbrown.info

A detailed analysis of the expected fragmentation pattern is presented below:

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of N-methylpropan-2-amine

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 73 | [C₄H₁₁N]⁺• | - | Molecular Ion |

| 72 | [C₄H₁₀N]⁺ | •H | Loss of a hydrogen radical |

| 58 | [C₃H₈N]⁺ | •CH₃ | α-cleavage: Loss of a methyl radical from the isopropyl group |

| 44 | [C₂H₆N]⁺ | •C₂H₅ | Cleavage of the isopropyl group |

| 43 | [C₃H₇]⁺ | •NHCH₃ | Loss of the methylamino group |

The base peak in the mass spectrum of N-methylpropan-2-amine is anticipated to be at m/z 58. This corresponds to the [C₃H₈N]⁺ ion, formed by the loss of a methyl radical. This fragmentation is highly favored due to the formation of a stable secondary iminium cation. The analysis of related compounds like dimethylamine (B145610) and propan-2-amine supports these predicted fragmentation pathways, where the loss of a hydrogen atom and alkyl radicals are common and lead to the most abundant ions in the spectrum. docbrown.infodocbrown.info

Chemical Reactivity and Transformation Pathways of N Methylpropan 2 Amine Hydrochloride Derivatives

Nucleophilic Substitution Reactions Involving Halogenated Derivatives

The nitrogen atom in N-methylpropan-2-amine possesses a lone pair of electrons, making the free amine a potent nucleophile. This characteristic is central to its reactions with halogenated compounds. When N-methylpropan-2-amine reacts with an alkyl halide, it undergoes a nucleophilic substitution reaction. byjus.com For instance, the reaction with a primary alkyl halide like bromoethane (B45996) proceeds via an SN2 mechanism, where the amine directly attacks the electrophilic carbon atom, displacing the bromide ion. chemguide.co.uk

The initial product is a tertiary ammonium (B1175870) salt. This salt can then be deprotonated by a base, such as excess N-methylpropan-2-amine, to yield the tertiary amine.

Conversely, halogenated derivatives of the parent amine, such as N-chloro-N-methylpropan-2-amine, can also participate in reactions. These N-haloamines are known to be reactive species, capable of acting as sources of electrophilic halogens or undergoing rearrangements and eliminations.

The reactivity in nucleophilic substitution is dependent on the structure of the halogenoalkane. libretexts.org Tertiary halogenoalkanes tend to react via an SN1 mechanism, involving the formation of a carbocation intermediate, while primary halogenoalkanes favor the SN2 pathway. chemguide.co.uklibretexts.org Secondary halogenoalkanes, like 2-bromopropane, can undergo both SN1 and SN2 reactions. libretexts.org The reaction of N-methylpropan-2-amine (a secondary amine) with halogenoalkanes can lead to the formation of tertiary amines and, with further alkylation, quaternary ammonium salts. youtube.com

Table 1: Nucleophilic Substitution Reactions

| Reactant 1 | Reactant 2 | Mechanism (Alkyl Halide) | Conditions | Product Type |

| N-methylpropan-2-amine | Primary Alkyl Halide | SN2 | Ethanolic solution, heat chemguide.co.uk | Tertiary Ammonium Salt |

| N-methylpropan-2-amine | Secondary Alkyl Halide | SN1 / SN2 | Ethanolic solution, heat | Tertiary Ammonium Salt |

| N-methylpropan-2-amine | Tertiary Alkyl Halide | SN1 | Ethanolic solution, heat chemguide.co.uk | Tertiary Ammonium Salt |

Oxidation and Reduction Chemistry of the Amine and Alkyl Moieties

The nitrogen atom in N-methylpropan-2-amine is in a reduced state and can be oxidized by various reagents. The oxidation of secondary amines can yield several products depending on the specific oxidant and reaction conditions.

Strong oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxycarboxylic acids, can oxidize secondary amines. A potential product of the oxidation of N-methylpropan-2-amine is the corresponding nitrone, N-methylpropan-2-imine N-oxide. nih.gov The oxidation of amines involves the nitrogen atom, which can exist in a wide range of oxidation states in organic compounds. libretexts.org

The alkyl moieties (methyl and isopropyl groups) are generally stable and resistant to oxidation under conditions typically used for amine oxidation. Cleavage of the C-H or C-C bonds would require much harsher conditions.

Regarding reduction, the amine functional group is already in a low oxidation state and is not readily reduced. The C-N bonds are stable to common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Similarly, the saturated alkyl groups are unreactive towards these reducing agents.

Table 2: Oxidation of N-methylpropan-2-amine

| Oxidizing Agent | Moiety | Potential Product |

| Hydrogen Peroxide (H₂O₂) | Amine | N-methylpropan-2-imine N-oxide nih.gov |

| Peroxycarboxylic acid (RCO₃H) | Amine | N-methylpropan-2-imine N-oxide libretexts.org |

Role as a Precursor in Organic Transformations

N-methylpropan-2-amine hydrochloride, and its corresponding free base, serve as valuable precursors in the synthesis of more complex molecules. A notable application is its use as an intermediate in the synthesis of Saflufenacil-d7. guidechem.com Saflufenacil is a herbicide belonging to the pyrimidinedione chemical class, which functions by inhibiting the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme. guidechem.com

As a secondary amine, N-methylpropan-2-amine is a versatile building block in several fundamental organic transformations:

Amide Formation: It readily reacts with acyl chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form N-isopropyl-N-methylamides. byjus.com This reaction is typically performed in the presence of a base to neutralize the HCl byproduct. byjus.com

Further Alkylation: It can be further alkylated by reaction with alkyl halides to produce tertiary amines. youtube.com If an excess of the alkylating agent is used, a quaternary ammonium salt can be formed. youtube.com

Mannich Reaction: It can participate as the amine component in the Mannich reaction, reacting with a non-enolizable aldehyde (like formaldehyde) and a compound containing an acidic proton to form a "Mannich base."

Table 3: N-methylpropan-2-amine as a Synthetic Precursor

| Reaction Type | Reagent | Product Class |

| Acylation | Acyl Chloride / Anhydride | N,N-disubstituted Amide byjus.com |

| Alkylation | Alkyl Halide | Tertiary Amine / Quaternary Ammonium Salt youtube.com |

| Herbicide Synthesis | (Specific multi-step synthesis) | Intermediate for Saflufenacil-d7 guidechem.com |

Investigation of Acid-Base Equilibria and Protonation States

This compound is the salt formed from the reaction of a weak base (N-methylpropan-2-amine) and a strong acid (hydrochloric acid). In an aqueous solution, it exists in equilibrium with its conjugate base, the free amine.

C₄H₁₁N·HCl ⇌ C₄H₁₁N + H⁺ + Cl⁻

The position of this equilibrium is highly dependent on the pH of the solution. pressbooks.pub

Low pH (Acidic Conditions): In acidic solutions, the equilibrium shifts to the left. The protonated form, the N-methyl-2-propanaminium ion, is the predominant species. pressbooks.pub

High pH (Basic Conditions): In basic solutions, added hydroxide (B78521) ions neutralize H⁺, shifting the equilibrium to the right. The unprotonated free amine, N-methylpropan-2-amine, becomes the dominant form.

The transition between these two states is governed by the pKa of the conjugate acid (the N-methyl-2-propanaminium ion). The predicted pKa for N-methylisopropylamine is approximately 10.76. This means that at a pH of 10.76, the concentrations of the protonated and unprotonated forms are equal.

This pH-dependent "solubility switch" is a critical property. The protonated, ionic form is generally much more soluble in water and polar solvents than the unprotonated free amine, which is more soluble in nonpolar organic solvents. pressbooks.pub This characteristic is often exploited in the purification and formulation of amine-containing compounds. pressbooks.pub

Table 4: Acid-Base Equilibrium of N-methylpropan-2-amine

| pH Relative to pKa (≈10.76) | Dominant Species | Properties |

| pH < pKa | N-methyl-2-propanaminium ion (Protonated) | Higher water solubility pressbooks.pub |

| pH > pKa | N-methylpropan-2-amine (Unprotonated) | Lower water solubility, soluble in organic solvents pressbooks.pub |

Research Applications and Interdisciplinary Contributions

Strategic Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, the strategic use of simple, well-defined molecules as starting points is fundamental. N-methylpropan-2-amine hydrochloride, or more commonly its free base N-methylisopropylamine, functions as a quintessential "building block." enamine.net Chemical building blocks are relatively simple molecules that can be assembled into more complex structures, much like bricks are used to construct a building. enamine.netfrontierspecialtychemicals.com The value of N-methylpropan-2-amine lies in its ability to introduce the N-methylisopropyl moiety into a larger molecular framework through the reactivity of its secondary amine group.

Synthetic Pathways to Complex Molecular Scaffolds (e.g., in agrochemistry, specialty chemicals)The construction of complex molecular scaffolds is a cornerstone of modern chemistry, particularly in the development of agrochemicals and specialty chemicals like pharmaceuticals.google.comN-methylpropan-2-amine is a valuable reagent in these synthetic pathways. For example, palladium-catalyzed reactions can couple various secondary amines with allylic alcohols to form chiral γ-amino alcohols, which are important structural motifs in many biologically active compounds.acs.org

Synthetic routes to produce N-methylisopropylamine itself, such as the reaction between acetone (B3395972) and monomethylamine in the presence of a catalyst, are well-established, ensuring its availability for these applications. google.com Its utility is further highlighted in its role as a nucleophile in reactions that build larger molecular frameworks, such as the synthesis of oxazoline (B21484) derivatives through multi-step processes. acs.org These pathways underscore the compound's importance in creating the core structures of a diverse range of specialty chemicals.

Contributions to Materials Science Research

The unique electronic and structural properties of amine-containing compounds make them valuable in materials science. This compound has been explored in the development of advanced materials with specific functional properties.

Exploration in Non-linear Optical (NLO) Materials DevelopmentNon-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers.jhuapl.eduThis property is crucial for applications in optical communications, data storage, and signal processing.bohrium.comOrganic materials, including those containing amine functionalities, have been a major focus of NLO research due to their potential for large NLO responses and rapid switching times.jhuapl.edu

The development of organic NLO materials often involves creating molecules with specific electronic structures, such as those with electron-donating and electron-accepting groups connected by a π-conjugated system. Secondary amines are known to be effective electron donors and are used to construct such molecules. researchgate.net Research has shown that reacting secondary amines with compounds like tetracyanoquinodimethane (TCNQ) can produce materials with significant NLO characteristics. researchgate.net The choice of the amine is critical in determining the final properties of the material. researchgate.net Furthermore, studies on aliphatic secondary amines have shown they are prospective templates for photonics technologies due to their structural flexibility and tendency to crystallize in non-centrosymmetric space groups, a key requirement for second-harmonic generation (SHG), a common NLO effect. tandfonline.comresearchgate.net

Table 1: Organic Materials and the Role of Amine Functionalities in NLO Research

Studies in Corrosion Inhibition MechanismsThe prevention of corrosion is a major industrial challenge, and chemical inhibitors are a primary method of protection. Organic compounds containing nitrogen, oxygen, and sulfur atoms are known to be effective corrosion inhibitors, particularly for steel in acidic media.researchgate.netAmines, including N-methylpropan-2-amine, function by adsorbing onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment.researchgate.net

The inhibition mechanism is often chemical in nature, involving the sharing of electrons from the nitrogen atom's lone pair with the vacant d-orbitals of the iron atoms on the steel surface. This creates a coordinate bond that strengthens the adsorption process. The presence of the inhibitor decreases the corrosion rate, and the efficiency of inhibition typically increases with the concentration of the inhibitor compound. researchgate.net

Table 2: Examples of Amine-Based Corrosion Inhibitors and Their Performance

Analytical Chemistry: Reference Standards for Method Validation in Chemical Analysis

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a measurement base. alfa-chemistry.com this compound, when produced to a high degree of purity, is suitable for use as such a standard. These standards are indispensable for the validation of analytical methods, a process required to ensure that a method is suitable for its intended purpose. europa.eu

Method validation involves assessing several key performance parameters, including selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov A reference standard like this compound is used to calibrate analytical instruments, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) systems, and to verify the accuracy and precision of the measurements. bre.comhelsinki.fi For example, a series of solutions with known concentrations of the standard are prepared and analyzed to generate a calibration curve, which is then used to determine the concentration of the analyte in unknown samples. nih.gov The use of certified reference standards is critical for achieving reliable, reproducible, and accurate analytical results in research, quality control, and regulatory compliance. greyhoundchrom.com

Table 3: Role of Reference Standards in Analytical Method Validation

Future Prospects and Emerging Research Directions

Development of Advanced Catalytic Systems for N-methylpropan-2-amine Hydrochloride Synthesis

The industrial synthesis of N-methylpropan-2-amine, the precursor to its hydrochloride salt, has traditionally relied on methods such as the reductive amination of acetone (B3395972) with methylamine (B109427). reddit.com Future research is increasingly focused on developing more efficient, selective, and sustainable catalytic systems for this transformation. The key objectives are to lower reaction temperatures and pressures, minimize by-product formation, and utilize greener reagents and catalysts.

One promising avenue is the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. Noble metal catalysts, such as palladium and platinum, supported on materials like alumina, have been investigated for the reductive amination of aldehydes and ketones. rsc.org For instance, a patented method by BASF utilizes a zirconium dioxide catalyst doped with palladium and platinum for the reaction of acetone, monomethylamine, and hydrogen. google.com Another approach involves the use of Raney nickel, which can effectively catalyze the hydrogenation of the intermediate imine formed from acetone and methylamine. reddit.com However, concerns about the environmental impact and cost of these metals are driving research towards more abundant and less toxic alternatives.

Recent studies have highlighted the potential of non-noble metal catalysts. For example, copper chromite has been used for the reductive alkylation of aliphatic amines, although it is prone to deactivation. niscpr.res.in The development of more robust and selective copper-based catalysts, or catalysts based on other earth-abundant metals, is an active area of research. frontiersin.org Furthermore, the use of flow chemistry in conjunction with these catalytic systems presents an opportunity for continuous, safe, and efficient production of secondary amines. rsc.org

The "hydrogen borrowing" or "catalytic hydrogen transfer" methodology is another emerging strategy. whiterose.ac.uknih.gov This approach utilizes alcohols as alkylating agents, with the catalyst temporarily "borrowing" hydrogen to oxidize the alcohol to an aldehyde, which then reacts with the amine. The borrowed hydrogen is then used to reduce the resulting imine to the secondary amine. Ruthenium and iridium complexes have shown significant promise in this area, often operating under milder conditions. nih.gov The design of new ligands for these metal centers is crucial for enhancing catalyst activity and selectivity. rsc.org

Table 1: Comparison of Catalytic Systems for Secondary Amine Synthesis

| Catalyst System | Reactants | Advantages | Challenges |

| Raney Nickel | Ketone/Aldehyde + Primary Amine + H₂ | Cost-effective, High activity | Pyrophoric nature, Metal leaching |

| Noble Metals (Pd/C, Pt/O₂) | Ketone/Aldehyde + Primary Amine + H₂ | High efficiency, Good selectivity | High cost, Limited availability |

| Copper Chromite | Ketone/Aldehyde + Primary Amine + H₂ | Lower cost than noble metals | Catalyst deactivation, Environmental concerns |

| Ru/Ir Complexes (Hydrogen Borrowing) | Alcohol + Primary Amine | High atom economy, Use of alcohols as alkylating agents | Catalyst cost and stability, Often requires base |

In Silico Design of Novel this compound Analogues

Computational chemistry and molecular modeling are becoming indispensable tools in the design of novel molecules with desired properties. In silico techniques allow for the rational design of analogues of this compound, potentially leading to compounds with enhanced or entirely new functionalities. These methods can predict various physicochemical and biological properties, thereby prioritizing synthetic targets and reducing the experimental workload.

One of the primary applications of in silico design is in the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govresearchgate.net These models establish a mathematical correlation between the structural features of a molecule and its activity or property. For a series of amine analogues, descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric factors can be calculated and correlated with a property of interest. nih.govresearchgate.net This approach can be used, for example, to design analogues with specific solubility, pKa, or binding affinity to a target receptor.

Molecular docking simulations can be employed to predict the binding mode and affinity of N-methylpropan-2-amine analogues to biological targets like enzymes or receptors. This is particularly relevant in drug discovery, where even small structural modifications can significantly impact biological activity. mdpi.com By virtually screening a library of designed analogues, researchers can identify candidates with the most promising interaction profiles for subsequent synthesis and experimental validation.

Furthermore, computational tools can aid in the design of analogues with improved pharmacokinetic profiles. Properties such as absorption, distribution, metabolism, and excretion (ADME) can be predicted based on the molecular structure. For instance, modifying the structure of N-methylpropan-2-amine could alter its metabolic stability or membrane permeability.

The design process often involves creating a virtual library of analogues by systematically modifying the parent structure. For N-methylpropan-2-amine, this could involve introducing different substituents on the nitrogen or the propyl chain, or even altering the carbon skeleton itself. The properties of these virtual compounds can then be rapidly evaluated using computational methods.

Table 2: Key In Silico Techniques for Analogue Design

| Technique | Application | Predicted Properties |

| QSAR/QSPR | Correlate structure with activity/property | Solubility, pKa, Biological activity |

| Molecular Docking | Predict binding to a biological target | Binding affinity, Binding mode |

| ADME Prediction | Estimate pharmacokinetic properties | Absorption, Distribution, Metabolism, Excretion |

| Virtual Screening | High-throughput computational evaluation | Identification of promising candidates from a library |

Integration with Artificial Intelligence for Reaction Pathway Prediction

Machine learning models can also be used to predict the outcome and yield of chemical reactions under different conditions. rsc.org By inputting the reactants, reagents, and reaction conditions, these models can predict the likely products and their relative abundances. This predictive capability can significantly reduce the number of experiments required to optimize a synthetic route. For the synthesis of N-methylpropan-2-amine, an ML model could be used to optimize parameters such as temperature, pressure, catalyst loading, and solvent for a given catalytic system to maximize the yield and minimize by-products.

The development of these AI tools relies heavily on the availability of large, high-quality datasets of chemical reactions. acs.org As more reaction data becomes available in standardized formats, the predictive power and accuracy of these models are expected to improve significantly, making them invaluable for the design of synthetic routes for a wide range of chemical compounds, including this compound.

Table 3: Applications of AI in Chemical Synthesis

| AI Application | Function | Relevance to this compound Synthesis |

| Retrosynthesis Prediction | Proposes synthetic routes by deconstructing the target molecule. | Identification of novel and efficient pathways. |

| Reaction Outcome Prediction | Predicts products and yields for a given set of reactants and conditions. | Optimization of reaction conditions for higher yield and purity. |

| Pathway Optimization | Evaluates and ranks different synthetic routes based on defined criteria. | Selection of the most cost-effective and sustainable synthesis route. |

| Catalyst Design | Suggests novel catalyst structures with enhanced activity and selectivity. | Development of next-generation catalysts for its synthesis. |

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the study of systems held together by non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. Amine hydrochlorides, with their charged ammonium (B1175870) group and counter-ion, are excellent building blocks for the construction of supramolecular assemblies. The future exploration of this compound in this field holds potential for the development of new materials with unique properties.

Crystal engineering, a sub-discipline of supramolecular chemistry, focuses on the design and synthesis of crystalline solids with desired structures and properties. The ammonium group of protonated N-methylpropan-2-amine can act as a strong hydrogen bond donor, while the chloride anion is a hydrogen bond acceptor. This donor-acceptor pairing can be utilized to form predictable and robust hydrogen-bonding networks, leading to the formation of well-defined crystal structures. gla.ac.uk By co-crystallizing this compound with other molecules (co-formers) that can participate in these interactions, it may be possible to create new crystalline materials with tailored properties such as solubility, stability, and melting point.

The self-assembly of this compound in solution is another area of interest. Depending on the solvent and concentration, the ions may form aggregates or more complex supramolecular structures. Understanding and controlling this self-assembly process could lead to the development of new functional materials, such as gels or liquid crystals.

Furthermore, the principles of molecular imprinting could be explored using N-methylpropan-2-amine or its derivatives as templates. Molecularly imprinted polymers (MIPs) are materials with recognition sites that are complementary in shape, size, and functionality to a template molecule. While not directly involving the hydrochloride salt in the polymerization, the amine functionality is key to the imprinting process. niscpr.res.insigmaaldrich.com

The study of the solid-state structure and intermolecular interactions of this compound itself can provide valuable insights into the forces that govern the packing of ions in a crystal lattice. gla.ac.uk This fundamental knowledge is crucial for the rational design of more complex supramolecular systems based on this and other amine hydrochlorides.

Q & A

Q. Q1. What are the standard methods for synthesizing N-methylpropan-2-amine hydrochloride, and how can purity be optimized?

A1. Synthesis typically involves reacting propan-2-amine derivatives with methylating agents (e.g., methyl chloride) under controlled conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:

- Reaction optimization : Temperature (20–40°C), solvent selection (ethanol/methanol), and stoichiometric ratios of reactants to minimize by-products .

- Purification : Recrystallization or chromatography to achieve >95% purity. Solvent choice (e.g., ethanol/water mixtures) is critical for yield and crystallinity .

- Characterization : Confirmation via ¹H/¹³C NMR (e.g., δ ~1.3 ppm for methyl groups) and HRMS to validate molecular weight .

Q. Q2. How does the hydrochloride salt form influence solubility and stability in aqueous systems?

A2. The hydrochloride salt enhances aqueous solubility due to ionic interactions between the protonated amine and chloride ions. Key factors:

- pH dependence : Stability is optimal in mildly acidic conditions (pH 4–6). Degradation occurs in alkaline media via deprotonation .

- Thermal stability : Decomposition above 150°C; storage at 2–8°C in airtight containers is recommended .

Q. Q3. What analytical techniques are essential for characterizing this compound?

A3. A multi-technique approach is required:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at δ 1.1–1.5 ppm) and salt formation .

- Mass spectrometry : HRMS (e.g., m/z 122.1 for [C₄H₁₂N]+) validates molecular formula .

- Thermogravimetric analysis (TGA) : Assess decomposition profiles and hygroscopicity .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to minimize by-products in this compound synthesis?

A4. Advanced strategies include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methyl group transfer efficiency .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-methylation) .

- In-line monitoring : Real-time UV-Vis or IR spectroscopy detects intermediates, enabling dynamic adjustments .

Q. Q5. How do structural modifications (e.g., fluorination or aryl substitution) alter the compound’s biological activity?

A5. Case studies from analogs reveal:

- Fluorinated derivatives : N-(2,2,2-Trifluoroethyl)propan-2-amine hydrochloride shows increased metabolic stability due to C-F bond inertness, but reduced solubility .

- Aryl substitutions : Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride exhibits enhanced serotonin receptor affinity, suggesting potential CNS applications .

- Methodological note : Comparative SAR studies require docking simulations (e.g., AutoDock) paired with in vitro binding assays (e.g., radioligand displacement) .

Q. Q6. How should contradictory data on the compound’s stability under varying pH conditions be resolved?

A6. Contradictions arise from differing experimental setups. Resolution strategies:

- Standardized protocols : Use buffered solutions (e.g., phosphate buffer) at fixed ionic strength (0.1 M) to eliminate confounding variables .

- Accelerated stability studies : High-resolution LC-MS identifies degradation products (e.g., N-oxide formation in alkaline conditions) .

- Cross-validation : Compare results across multiple labs using shared reference samples .

Q. Q7. What role does this compound play in synthesizing functionally selective receptor ligands?

A7. As a precursor in medicinal chemistry:

- Serotonin receptors : Derivatives like N-[[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methyl]-propan-2-amine hydrochloride show 5-HT₂C selectivity (>100-fold vs. 5-HT₂A), critical for antipsychotic drug design .

- Synthetic methodology : Introduce cyclopropyl or indole moieties via Suzuki coupling or reductive amination to modulate receptor interaction .

Q. Q8. What precautions are necessary when handling this compound in electrophilic reactions?

A8. Key precautions:

- Moisture control : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Reagent compatibility : Avoid strong oxidizers (e.g., KMnO₄) that may degrade the amine; prefer mild electrophiles (e.g., acetyl chloride) .

- Toxicity mitigation : Use fume hoods and PPE; LC-MS monitoring detects hazardous by-products (e.g., nitrosamines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.